![molecular formula C19H24N2O4S B4888067 N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888067.png)
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as ADAMTS13 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor works by binding to the active site of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, thereby inhibiting its activity and preventing the breakdown of vWF. This leads to an increase in the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi.
Biochemical and Physiological Effects:
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to increase the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi. This leads to a reduction in the risk of blood clots in TTP patients. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor may also increase the risk of bleeding due to the increased level of vWF in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has several advantages for lab experiments, including its high potency and specificity for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, as well as its ability to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme in a dose-dependent manner. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor also has several limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the scientific research on N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, including the development of new and more potent N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitors, the investigation of the long-term safety and efficacy of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, and the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in clinical settings.
Métodos De Síntesis
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can be synthesized using a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, followed by the addition of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. The resulting product is purified using column chromatography to obtain the N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in its pure form.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been studied extensively in scientific research for its potential therapeutic applications in treating various diseases, including thrombotic thrombocytopenic purpura (TTP), a rare blood disorder characterized by the formation of blood clots in small blood vessels throughout the body. N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, which is responsible for breaking down von Willebrand factor (vWF), a protein that plays a crucial role in blood clotting. By inhibiting the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can prevent the formation of blood clots in TTP patients.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-10-19(22)20-16-9-15(2-3-17(16)25-10)26(23,24)21-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18,21H,4-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIGFSYZFNYYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3C4CC5CC(C4)CC3C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.